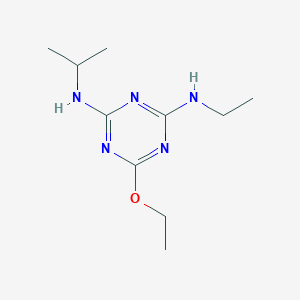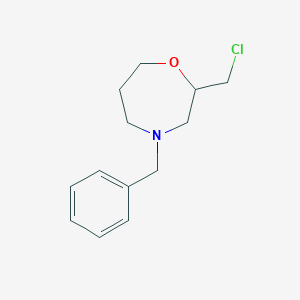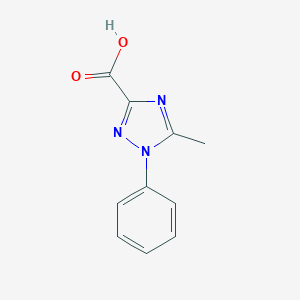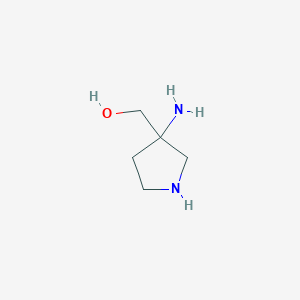![molecular formula C20H26N4O5 B177342 Methyl (2R)-2-[[1-(tert-butylamino)-3-(2,4-dioxopyrimidin-1-yl)-1-oxopropan-2-yl]amino]-2-phenylacetate CAS No. 199787-81-0](/img/structure/B177342.png)
Methyl (2R)-2-[[1-(tert-butylamino)-3-(2,4-dioxopyrimidin-1-yl)-1-oxopropan-2-yl]amino]-2-phenylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2R)-2-[[1-(tert-butylamino)-3-(2,4-dioxopyrimidin-1-yl)-1-oxopropan-2-yl]amino]-2-phenylacetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In
Mecanismo De Acción
Methyl (Methyl (2R)-2-[[1-(tert-butylamino)-3-(2,4-dioxopyrimidin-1-yl)-1-oxopropan-2-yl]amino]-2-phenylacetate)-2-[[1-(tert-butylamino)-3-(2,4-dioxopyrimidin-1-yl)-1-oxopropan-2-yl]amino]-2-phenylacetate acts as a competitive inhibitor of DPP-4. DPP-4 is an enzyme that degrades incretin hormones, which play a crucial role in regulating glucose metabolism. By inhibiting DPP-4, Methyl (Methyl (2R)-2-[[1-(tert-butylamino)-3-(2,4-dioxopyrimidin-1-yl)-1-oxopropan-2-yl]amino]-2-phenylacetate)-2-[[1-(tert-butylamino)-3-(2,4-dioxopyrimidin-1-yl)-1-oxopropan-2-yl]amino]-2-phenylacetate increases the levels of incretin hormones, which in turn promotes insulin secretion and reduces glucagon secretion, leading to improved glucose control.
Biochemical and Physiological Effects:
Methyl (Methyl (2R)-2-[[1-(tert-butylamino)-3-(2,4-dioxopyrimidin-1-yl)-1-oxopropan-2-yl]amino]-2-phenylacetate)-2-[[1-(tert-butylamino)-3-(2,4-dioxopyrimidin-1-yl)-1-oxopropan-2-yl]amino]-2-phenylacetate has been shown to improve glucose control in patients with type 2 diabetes mellitus. It has also been studied as a potential therapeutic agent for the treatment of cancer and Alzheimer's disease. However, further research is needed to fully understand its biochemical and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of Methyl (Methyl (2R)-2-[[1-(tert-butylamino)-3-(2,4-dioxopyrimidin-1-yl)-1-oxopropan-2-yl]amino]-2-phenylacetate)-2-[[1-(tert-butylamino)-3-(2,4-dioxopyrimidin-1-yl)-1-oxopropan-2-yl]amino]-2-phenylacetate is its potential as a therapeutic agent for the treatment of various diseases. However, its high cost and limited availability may pose limitations for lab experiments.
Direcciones Futuras
Further research is needed to fully understand the potential applications of Methyl (Methyl (2R)-2-[[1-(tert-butylamino)-3-(2,4-dioxopyrimidin-1-yl)-1-oxopropan-2-yl]amino]-2-phenylacetate)-2-[[1-(tert-butylamino)-3-(2,4-dioxopyrimidin-1-yl)-1-oxopropan-2-yl]amino]-2-phenylacetate in drug development. Future studies should focus on exploring its biochemical and physiological effects, as well as its potential as a therapeutic agent for the treatment of various diseases. Additionally, the development of more cost-effective synthesis methods may increase its availability for lab experiments.
Métodos De Síntesis
Methyl (Methyl (2R)-2-[[1-(tert-butylamino)-3-(2,4-dioxopyrimidin-1-yl)-1-oxopropan-2-yl]amino]-2-phenylacetate)-2-[[1-(tert-butylamino)-3-(2,4-dioxopyrimidin-1-yl)-1-oxopropan-2-yl]amino]-2-phenylacetate can be synthesized using various methods. One of the commonly used methods involves the reaction of tert-butyl N-[3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-1-oxopropyl]carbamate with (R)-2-amino-2-phenylacetic acid methyl ester in the presence of a coupling agent. The resulting product is then purified using column chromatography to obtain Methyl (Methyl (2R)-2-[[1-(tert-butylamino)-3-(2,4-dioxopyrimidin-1-yl)-1-oxopropan-2-yl]amino]-2-phenylacetate)-2-[[1-(tert-butylamino)-3-(2,4-dioxopyrimidin-1-yl)-1-oxopropan-2-yl]amino]-2-phenylacetate.
Aplicaciones Científicas De Investigación
Methyl (Methyl (2R)-2-[[1-(tert-butylamino)-3-(2,4-dioxopyrimidin-1-yl)-1-oxopropan-2-yl]amino]-2-phenylacetate)-2-[[1-(tert-butylamino)-3-(2,4-dioxopyrimidin-1-yl)-1-oxopropan-2-yl]amino]-2-phenylacetate has potential applications in drug development. It has been studied as a potential inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme that plays a crucial role in glucose metabolism. DPP-4 inhibitors are used in the treatment of type 2 diabetes mellitus. Methyl (Methyl (2R)-2-[[1-(tert-butylamino)-3-(2,4-dioxopyrimidin-1-yl)-1-oxopropan-2-yl]amino]-2-phenylacetate)-2-[[1-(tert-butylamino)-3-(2,4-dioxopyrimidin-1-yl)-1-oxopropan-2-yl]amino]-2-phenylacetate has also been studied as a potential therapeutic agent for the treatment of cancer and Alzheimer's disease.
Propiedades
Número CAS |
199787-81-0 |
|---|---|
Nombre del producto |
Methyl (2R)-2-[[1-(tert-butylamino)-3-(2,4-dioxopyrimidin-1-yl)-1-oxopropan-2-yl]amino]-2-phenylacetate |
Fórmula molecular |
C20H26N4O5 |
Peso molecular |
402.4 g/mol |
Nombre IUPAC |
methyl (2R)-2-[[1-(tert-butylamino)-3-(2,4-dioxopyrimidin-1-yl)-1-oxopropan-2-yl]amino]-2-phenylacetate |
InChI |
InChI=1S/C20H26N4O5/c1-20(2,3)23-17(26)14(12-24-11-10-15(25)22-19(24)28)21-16(18(27)29-4)13-8-6-5-7-9-13/h5-11,14,16,21H,12H2,1-4H3,(H,23,26)(H,22,25,28)/t14?,16-/m1/s1 |
Clave InChI |
DPFASUMOZVGODW-BZSJEYESSA-N |
SMILES isomérico |
CC(C)(C)NC(=O)C(CN1C=CC(=O)NC1=O)N[C@H](C2=CC=CC=C2)C(=O)OC |
SMILES |
CC(C)(C)NC(=O)C(CN1C=CC(=O)NC1=O)NC(C2=CC=CC=C2)C(=O)OC |
SMILES canónico |
CC(C)(C)NC(=O)C(CN1C=CC(=O)NC1=O)NC(C2=CC=CC=C2)C(=O)OC |
Sinónimos |
Benzeneacetic acid, alpha-[[1-[(3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)methyl]-2-[(1,1-dimethylethyl)amino]-2-oxoethyl]amino]-, methyl ester, (alphaR)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



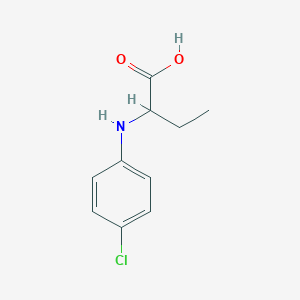
![(1S,2R,5R)-5-(4-Chloro-1H-imidazo[4,5-c]pyridin-1-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol](/img/structure/B177264.png)
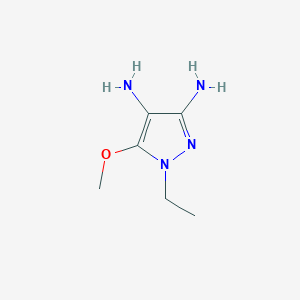
![N-[(Benzyloxy)carbonyl]alanylleucinamide](/img/structure/B177268.png)
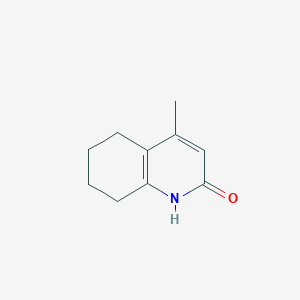
![Diethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate](/img/structure/B177271.png)
